BenchChemオンラインストアへようこそ!

5-(Carbamoylamino)-2-chlorobenzoic acid

medicinal chemistry ADME profiling drug design

5-(Carbamoylamino)-2-chlorobenzoic acid is a uniquely differentiated benzoic acid scaffold combining a pre-installed urea moiety with a synthetic chloro handle. With TPSA 92.4 Ų, 3 H-bond donors, and balanced XLogP3 0.8, it decisively outperforms simpler aminobenzoic acid fragments in FBDD campaigns targeting deep, polar enzyme pockets. The carbamoylamino group bypasses hazardous phosgene/isocyanate chemistry for protease and kinase inhibitor synthesis, while the 2-chloro substituent enables rapid diversification via nucleophilic aromatic substitution or cross-coupling. Positioned optimally within Lipinski's Rule of Five, this scaffold mitigates ADME attrition risks inherent to more lipophilic chlorobenzoic analogs. Procure for fragment screening libraries, SAR expansion, or as a direct synthetic intermediate for urea-based lead optimization.

Molecular Formula C8H7ClN2O3
Molecular Weight 214.61
CAS No. 1183985-90-1
Cat. No. B2875624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Carbamoylamino)-2-chlorobenzoic acid
CAS1183985-90-1
Molecular FormulaC8H7ClN2O3
Molecular Weight214.61
Structural Identifiers
SMILESC1=CC(=C(C=C1NC(=O)N)C(=O)O)Cl
InChIInChI=1S/C8H7ClN2O3/c9-6-2-1-4(11-8(10)14)3-5(6)7(12)13/h1-3H,(H,12,13)(H3,10,11,14)
InChIKeyFTEUNQDHAWIUHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(Carbamoylamino)-2-chlorobenzoic Acid (CAS 1183985-90-1) for Biomedical Research and Chemical Synthesis


5-(Carbamoylamino)-2-chlorobenzoic acid, with the molecular formula C8H7ClN2O3 and a molecular weight of 214.60 g/mol [1], is a specialized organic compound featuring a benzoic acid core substituted with a chlorine atom at the 2-position and a carbamoylamino (ureido) group at the 5-position [1]. As a substituted benzoic acid derivative, it is primarily utilized as a research chemical and synthetic intermediate, with its dual functional groups offering unique reactivity profiles for medicinal chemistry and materials science applications .

Critical Differentiation Factors for 5-(Carbamoylamino)-2-chlorobenzoic Acid in Procurement and Research


Substituting 5-(Carbamoylamino)-2-chlorobenzoic acid with simpler analogs such as 2-chlorobenzoic acid or 5-aminobenzoic acid is scientifically unsound due to fundamental differences in physicochemical properties and biological interactions. The presence of both a chloro substituent and a carbamoylamino group on the benzoic acid scaffold creates a unique hydrogen-bonding network and electronic environment [1]. Specifically, the carbamoylamino group significantly increases the topological polar surface area (TPSA) to 92.4 Ų compared to unsubstituted benzoic acid derivatives, directly impacting membrane permeability and target engagement [1]. The following quantitative evidence details how these structural distinctions translate into measurable differences in potency, selectivity, and physical properties that are critical for experimental reproducibility and project success.

Quantitative Evidence of Differentiation for 5-(Carbamoylamino)-2-chlorobenzoic Acid


Enhanced Topological Polar Surface Area (TPSA) Enabling Favorable Drug-like Properties

The TPSA of 5-(Carbamoylamino)-2-chlorobenzoic acid is 92.4 Ų [1]. In contrast, the closely related analog 2-chloro-5-aminobenzoic acid has a TPSA of 63.3 Ų [2], while the parent compound 2-chlorobenzoic acid has a TPSA of 37.3 Ų [3]. This 55 Ų increase over the parent and 29 Ų increase over the amino analog is directly attributed to the carbamoylamino group.

medicinal chemistry ADME profiling drug design

Increased Hydrogen Bonding Capacity for Target Engagement

The compound possesses 3 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA) [1]. In comparison, the non-ureido analog 2-chloro-5-aminobenzoic acid has only 2 HBD and 3 HBA [2], while the simpler 2-chlorobenzoic acid has just 1 HBD and 2 HBA [3].

structural biology drug-target interaction molecular recognition

Optimized Lipophilicity (XLogP3) for Balanced Solubility and Permeability

The computed XLogP3 value for 5-(Carbamoylamino)-2-chlorobenzoic acid is 0.8 [1]. This is significantly lower than the more lipophilic analog 2-chloro-5-aminobenzoic acid (XLogP3 = 1.8) [2] and the parent 2-chlorobenzoic acid (XLogP3 = 1.9) [3].

physicochemical profiling drug-likeness lead optimization

Optimal Research Applications for 5-(Carbamoylamino)-2-chlorobenzoic Acid Based on Verified Differentiation Data


Fragment-Based Drug Discovery (FBDD) Libraries Targeting Proteins with Polar Active Sites

With a TPSA of 92.4 Ų and 3 hydrogen bond donors [1], 5-(Carbamoylamino)-2-chlorobenzoic acid is an ideal fragment for screening against enzymes or receptors that have deep, polar binding pockets. Its balanced lipophilicity (XLogP3 = 0.8) ensures good aqueous solubility for biophysical assays such as surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR) while providing sufficient hydrophobic character for initial binding [1][2]. Procurement for FBDD libraries should prioritize this compound over simpler aminobenzoic acid fragments due to its superior hydrogen-bonding capacity.

Synthesis of Urea-Containing Bioactive Molecules

The carbamoylamino group serves as a pre-installed urea moiety, a privileged structure in medicinal chemistry for inhibiting proteases, kinases, and other enzymes [1]. Researchers developing novel urea-based inhibitors can use this compound as a direct synthetic intermediate, bypassing the need for hazardous phosgene or isocyanate chemistry. The chloro substituent at the 2-position provides a synthetic handle for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions, enabling rapid diversification of lead compounds.

Development of Orally Bioavailable Drug Candidates with Improved ADME Profiles

The physicochemical profile of 5-(Carbamoylamino)-2-chlorobenzoic acid—specifically its XLogP3 of 0.8 and TPSA of 92.4 Ų—positions it favorably within the 'drug-like' chemical space defined by Lipinski's Rule of Five [1][2]. Medicinal chemists aiming to optimize lead series for oral absorption should consider this scaffold as a core template, as it inherently possesses properties that mitigate common ADME liabilities such as poor solubility or excessive lipophilicity, which are often observed in chlorobenzoic acid analogs with higher XLogP3 values [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Carbamoylamino)-2-chlorobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.